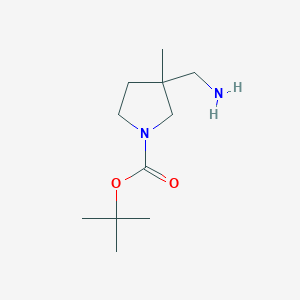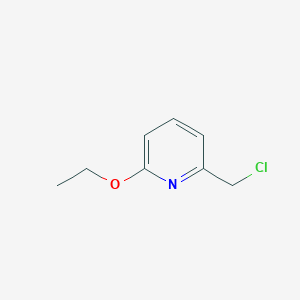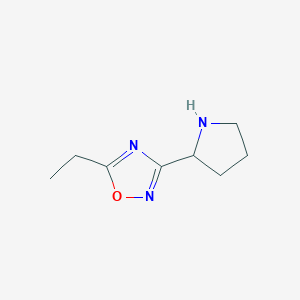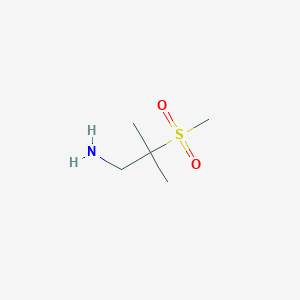
1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one
描述
1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one, also known as 3,4-DCPE or 3,4-dichlorophenyl ethanediol, is a synthetic chemical compound with a variety of applications in scientific research. It is a derivative of 2,2-dihydroxyethan-1-one, which is commonly used in the synthesis of other compounds. 3,4-DCPE has been used in a range of laboratory experiments, from biochemistry to physiology, due to its unique properties.
科学研究应用
1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as polymers, surfactants, and pharmaceuticals. It has also been used in biochemistry and physiology experiments, as it has been shown to have an inhibitory effect on certain enzymes and proteins. In addition, 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one has been used in the study of DNA structure and function, as it has been shown to interact with certain DNA sequences.
作用机制
The mechanism of action of 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one is not fully understood. However, it is known that it binds to certain enzymes and proteins, which can inhibit their activity. It is also known that it can interact with DNA sequences, which can affect the structure and function of the DNA.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one are not fully understood. However, it has been shown to have an inhibitory effect on certain enzymes and proteins, which can affect the biochemical processes in cells. In addition, it has been shown to interact with certain DNA sequences, which can affect the structure and function of the DNA.
实验室实验的优点和局限性
The advantages of using 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one in lab experiments include its ability to bind to certain enzymes and proteins, as well as its ability to interact with certain DNA sequences. Its ability to bind to certain enzymes and proteins can be useful in biochemistry and physiology experiments, as it can be used to inhibit their activity. Its ability to interact with certain DNA sequences can be useful in the study of DNA structure and function.
The limitations of using 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one in lab experiments include its toxicity, as it can be toxic to certain organisms. In addition, its effects on biochemical and physiological processes can be unpredictable, as its mechanism of action is not fully understood.
未来方向
1. Further research into the mechanism of action of 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one.
2. Development of safer and more effective methods for synthesizing 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one.
3. Development of methods to reduce the toxicity of 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one.
4. Further research into the biochemical and physiological effects of 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one.
5. Development of methods to more accurately predict the effects of 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one on biochemical and physiological processes.
6. Development of methods to more effectively utilize 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one in laboratory experiments.
7. Development of methods to more effectively utilize 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one in industrial applications.
8. Development of methods to more effectively utilize 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one in pharmaceutical applications.
9. Further research into the environmental effects of 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one.
10. Development of methods to more effectively utilize 1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one in medical applications.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-2,2-dihydroxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,8,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRUOXMDORXCDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one | |
CAS RN |
1208090-93-0 | |
| Record name | 1-(3,4-dichlorophenyl)-2,2-dihydroxyethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-{[2-(1H-pyrazol-1-yl)ethyl]amino}benzoic acid](/img/structure/B1527549.png)

![[6-(2,2,2-Trifluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1527552.png)
![[2-(Cyclopropylmethoxy)-4-methylphenyl]methanamine](/img/structure/B1527555.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)

